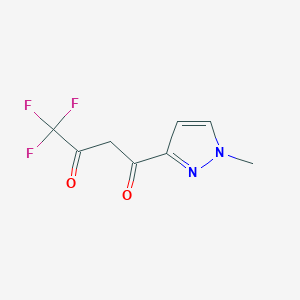

4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione

Description

4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione is a heterocyclic compound that belongs to the class of 1,3-diketones

Properties

IUPAC Name |

4,4,4-trifluoro-1-(1-methylpyrazol-3-yl)butane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-13-3-2-5(12-13)6(14)4-7(15)8(9,10)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTALDTVVKDPLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

Ethyl trifluoroacetate and ethyl 1-methyl-1H-pyrazol-3-yl acetate undergo condensation in the presence of a base such as sodium methoxide. The base deprotonates the α-hydrogen of the ester, facilitating nucleophilic attack on the carbonyl carbon of the second ester. Subsequent elimination of ethanol yields the β-diketone.

Key parameters include:

Workup and Purification

The crude product is typically extracted with ethyl acetate, washed with saturated sodium bicarbonate, and dried over anhydrous sodium sulfate. Recrystallization from 1,4-dioxane yields crystalline product with >90% purity.

Friedel-Crafts Acylation for Pyrazole Functionalization

Friedel-Crafts acylation introduces acyl groups to aromatic systems, making it suitable for attaching trifluoroacetyl moieties to 1-methyl-1H-pyrazole.

Reaction Setup

1-Methyl-1H-pyrazole reacts with 4,4,4-trifluoro-3-oxobutanoyl chloride in the presence of Lewis acids like aluminum chloride. The mechanism involves electrophilic substitution at the pyrazole’s 3-position.

Conditions :

Challenges and Solutions

- Regioselectivity : The reaction favors substitution at the pyrazole’s 3-position due to electronic effects.

- Byproducts : Excess AlCl3 may cause over-acylation, necessitating precise stoichiometry.

Metal-Assisted Ligand Synthesis

β-Diketones are widely used as ligands in coordination chemistry. The gadolinium complex synthesis described by MDPI provides insights into ligand preparation.

Ligand Synthesis Protocol

- Precursor preparation : 4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione is synthesized via Claisen condensation.

- Complexation : The ligand reacts with GdCl3·6H2O in methanol at a 3:1 molar ratio (ligand:Gd). NaOH is added to deprotonate the diketone, facilitating coordination.

Key data :

| Parameter | Value |

|---|---|

| Reaction time | 10 minutes (stirring) |

| Recrystallization | 1,4-dioxane solvate |

| Yield | 85–90% |

Photophysical Considerations

The ligand’s triplet state energy (22,400 cm⁻¹) is ideal for sensitizing luminescent lanthanide ions (e.g., Eu³+, Sm³+), highlighting its utility beyond synthetic intermediates.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Claisen condensation | 92.5% | >90% | High |

| Friedel-Crafts | 93.2% | 85–90% | Moderate |

| Metal-assisted | 85–90% | >95% | Low |

Notes :

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone to corresponding alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Intermediate for Drug Synthesis:

One of the primary applications of 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione is as an intermediate in the synthesis of pharmaceuticals. Notably, it serves as a precursor in the synthesis of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) used to treat osteoarthritis and rheumatoid arthritis. The compound's trifluoromethyl group enhances its biological activity and solubility, making it a valuable building block in drug design .

Case Study: Celecoxib Synthesis

A study demonstrated the effective use of this diketone in synthesizing celecoxib through a series of reactions involving hydrazine derivatives. This process highlights the compound's role in developing drugs with rapid therapeutic effects .

Coordination Chemistry

Ligand Properties:

this compound exhibits excellent chelating properties due to its diketone functionality. It forms stable complexes with various metal ions, which are useful in catalysis and materials science.

Case Study: Gadolinium Complexes

Research has shown that this diketone can form binuclear gadolinium(III) complexes. These complexes display interesting photophysical properties and have potential applications in luminescent materials. The study established the structure of such complexes using single-crystal X-ray diffraction and evaluated their luminescent characteristics .

Materials Science

Electroluminescent Materials:

The compound has been investigated as a component in organic light-emitting diodes (OLEDs). Its ability to form lanthanide complexes enhances the electroluminescent properties of these materials.

Data Table: Electroluminescent Properties

| Complex | Luminescence Efficiency | Emission Wavelength (nm) |

|---|---|---|

| Nd³⁺ complex with diketone | High | 900 |

| Gd³⁺ complex with diketone | Moderate | 600 |

These properties indicate its potential for use in advanced electronic devices .

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrazole ring contribute to its binding affinity and selectivity for certain enzymes and receptors. These interactions can modulate biological processes, leading to various physiological effects .

Comparison with Similar Compounds

4,4,4-Trifluoro-1-phenylbutane-1,3-dione: This compound shares the trifluoromethyl group and diketone structure but has a phenyl group instead of a pyrazole ring.

Fluxapyroxad: A pyrazole-based compound with similar structural features, used as a fungicide.

Methyl (S)- (1- (2- (4- (1- (difluoromethyl)-1H-pyrazol-3-yl)-2,6-difluorobenzyl)hydrazinyl)-4,4,4-trifluoro-3,3-dimethyl-1-oxobutan-2-yl)carbamate: Another pyrazole derivative with trifluoromethyl groups, used in agricultural applications.

Uniqueness: 4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione is unique due to its combination of a trifluoromethyl group and a pyrazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione is a heterocyclic compound with significant biological activity. Its unique structure, characterized by a trifluoromethyl group and a pyrazole ring, allows it to interact with various biological molecules, making it valuable in medicinal chemistry and biochemistry.

The chemical formula of this compound is , with a molecular weight of 220.15 g/mol. This compound is notable for its ability to form complexes with metal ions, particularly gadolinium (III), which enhances its photophysical properties and potential applications in imaging and therapeutic contexts .

The primary mechanism of action involves the interaction of this compound with gadolinium ions. This interaction leads to the formation of a binuclear gadolinium complex that exhibits enhanced luminescent properties. The energy of the first excited triplet state for the diketonate ligand was determined to be 22400 cm .

Enzyme Interaction

Research indicates that this compound interacts with various enzymes and proteins, potentially affecting their activity through inhibition or activation. The binding interactions may lead to changes in gene expression and metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

- Cytotoxicity Assays : The compound has shown promising cytotoxic effects against several cancer cell lines. In vitro studies reported IC50 values indicating significant inhibitory effects on cell proliferation .

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

Pyrazole derivatives have also been explored for their anti-inflammatory properties. The mechanism often involves modulation of inflammatory pathways and cytokine production. Although specific data on this compound is limited, its structural similarity to other active pyrazole compounds suggests potential therapeutic applications in inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

- Study on MCF7 and NCI-H460 Cells : This study assessed various pyrazole compounds' cytotoxicity against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.

- Mechanistic Insights : Research indicated that these compounds may induce apoptosis in cancer cells through specific signaling pathways.

Q & A

Basic: What synthetic methodologies are employed to prepare 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione?

The compound is synthesized via condensation reactions involving trifluoromethylated β-diketone precursors. A documented method involves heating a mixture of a pyrazole-containing amine (e.g., 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine) with a fluorinated β-diketone derivative (e.g., 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione) at 433–438 K for 2.5 hours. The reaction eliminates water, and the product is recrystallized from methanol or ethanol/acetone mixtures . Key considerations include stoichiometric ratios, solvent selection, and temperature control to avoid decomposition of the trifluoromethyl group.

Basic: How is this compound characterized structurally, and what analytical techniques are critical?

X-ray crystallography is the gold standard for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for refinement, particularly for handling high-resolution data or twinned crystals . Spectroscopic methods include:

- NMR : NMR identifies trifluoromethyl environments (δ ≈ -60 to -70 ppm). NMR resolves pyrazole proton splitting patterns (J ≈ 2–3 Hz).

- IR : Strong carbonyl stretches (C=O) near 1700 cm and C-F vibrations at 1100–1250 cm.

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) .

Basic: What are its primary applications in coordination chemistry and materials science?

The compound acts as a chelating ligand due to its β-diketone moiety, forming stable complexes with transition metals (e.g., Cu, Fe). These complexes are studied for catalytic properties or magnetic behavior. For example, analogous trifluoromethylated β-diketones coordinate via enolate oxygen atoms, enabling tunable electronic effects for redox-active systems . Its pyrazole substituent may further enhance binding specificity in heterometallic frameworks .

Advanced: How are crystallographic data discrepancies resolved during refinement (e.g., disorder, twinning)?

Disorder in the trifluoromethyl or pyrazole groups can be addressed using SHELXL’s PART instruction to model split positions. For twinned data (common in fluorinated crystals), the TWIN command with a BASF parameter optimizes the scale factor between twin domains. Hydrogen atoms are typically placed geometrically (riding model) unless high-resolution data (<0.8 Å) justifies anisotropic refinement. Rigorous validation via R and GooF metrics ensures model reliability .

Advanced: How do researchers mitigate stability challenges during storage and handling?

The compound’s hygroscopicity and thermal sensitivity require:

- Storage : Under inert gas (Ar/N) at ≤-20°C in amber vials to prevent light-induced degradation.

- Handling : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves during reactions.

- Purity monitoring : Regular HPLC or NMR checks detect hydrolyzed byproducts (e.g., free carboxylic acids) .

Advanced: What computational strategies predict its reactivity in metal-mediated reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron donor/acceptor capacity. For example, the trifluoromethyl group’s electron-withdrawing effect lowers the LUMO, favoring nucleophilic attack at the diketone carbonyl. Pyrazole ring interactions are modeled using Natural Bond Orbital (NBO) analysis to quantify charge transfer in metal-ligand bonds .

Advanced: How are contradictions in spectroscopic data interpreted (e.g., unexpected 19F^{19}\text{F}19F NMR shifts)?

Anomalous shifts may arise from solvent effects (e.g., polarity changes in DMSO vs. CDCl) or dynamic processes (e.g., keto-enol tautomerism). Variable-temperature NMR experiments (VT-NMR) identify tautomeric equilibria, while COSY and NOESY correlate proton environments to confirm conformational flexibility. X-ray structures provide static snapshots to cross-validate dynamic NMR observations .

Advanced: What strategies optimize its use in multicomponent reactions (e.g., pyrazolo[1,5-a]pyrimidine synthesis)?

In pyrazolo[1,5-a]pyrimidine formation, microwave-assisted synthesis reduces reaction times (2.5 hours vs. 12 hours conventional) and improves yields (~67%). Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.